molecular formula C10H13NO3 B2503893 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid CAS No. 99075-99-7

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid

Cat. No.: B2503893
CAS No.: 99075-99-7
M. Wt: 195.218
InChI Key: QQAKUTQSHWHIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid (CAS 99075-99-7) is a structurally unique pyridine derivative that serves as a valuable intermediate in scientific research and development. Its molecular framework, which includes a hydroxyl group at the 2-position, a carboxylic acid at the 4-position, and a hydrophobic 2-methylpropyl (isobutyl) substituent at the 6-position, allows for versatile chemical interactions and modifications . The compound has a molecular formula of C 10 H 13 NO 3 and a molecular weight of 195.21 g/mol . This compound plays a significant role in pharmaceutical development , particularly as a building block for molecules targeting neurological disorders. Derivatives of this pyridine carboxylic acid scaffold have been investigated for their neuroprotective effects and their ability to modulate neurotransmitter systems, showing potential for therapeutic applications in conditions like Alzheimer's and Parkinson's disease . Furthermore, pyridine carboxylic acid isomers are foundational in medicinal chemistry, contributing to drugs for tuberculosis, cancer, and other diseases by enabling critical interactions with biological targets through hydrogen bonding and π-π stacking . Beyond pharmaceuticals, its applications extend to the agrochemical sector , where it is utilized in the formulation of herbicides and fungicides. Studies on herbicide formulations containing this compound have demonstrated significant efficacy in reducing weed biomass, highlighting its potential as an effective crop protection agent . It also finds use in analytical chemistry as a reagent in chromatographic methods to aid in the separation and identification of complex mixtures . The mechanism of action is attributed to its functional groups; the hydroxyl and carboxylic acid moieties can form hydrogen bonds and ionic interactions with specific enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing various cellular pathways and metabolic processes . Please note that this product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAKUTQSHWHIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow for modifications that enhance bioactivity.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that these derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemicals

In the agrochemical sector, 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is utilized in formulating herbicides and fungicides. This application contributes to effective crop protection while minimizing environmental impact.

Case Study: Herbicide Development

A study evaluated the efficacy of a herbicide formulation containing this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass, demonstrating its potential as a viable alternative to conventional herbicides.

Analytical Chemistry

The compound is employed as a reagent in analytical methods such as chromatography. It aids researchers in separating and identifying complex mixtures, which is crucial for quality control and product development.

Data Table: Analytical Applications

MethodologyApplicationBenefits
ChromatographySeparation of complex mixturesHigh resolution and sensitivity
SpectroscopyIdentification of chemical compoundsAccurate quantification

Food Industry

In the food sector, this compound serves as a flavoring agent and preservative. Its inclusion enhances the taste and shelf life of various food products.

Case Study: Flavor Enhancement

A study on food products containing this compound showed improved flavor profiles and extended shelf life compared to controls without it, indicating its effectiveness as a food additive.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine and pyrazolo-pyridine derivatives, focusing on molecular properties, substituent effects, and inferred biological relevance.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent at Position 6 Substituent at Position 2 Key Features
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid (Target) C10H13NO3* 196.21 (calc.) 2-methylpropyl Hydroxyl (-OH) High polarity (-OH, -COOH); moderate lipophilicity (isobutyl)
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid C10H12N2O2 192.22 Methyl (-CH3) Cyclopropylamino (-NH-C3H5) Enhanced solubility due to smaller substituent; potential for hydrogen bonding
6-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C12H7FN4O2 258.21 Cyclopropyl Fluorine (position unclear) Fused pyrazolo ring increases rigidity; fluorine may enhance metabolic stability
2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid C10H7NO3S 221.23 (calc.) Thiophen-2-yl (C4H3S) Hydroxyl (-OH) Aromatic thiophene enhances π-π interactions; sulfur enables unique binding

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid (MW 192.22) has a smaller substituent (methyl) at position 6, likely improving aqueous solubility compared to the target compound . The thiophene-containing analog (C10H7NO3S) introduces aromaticity and sulfur-mediated interactions, which may alter solubility and binding kinetics .

Structural Rigidity and Bioactivity: The pyrazolo-pyridine analog (C12H7FN4O2) features a fused bicyclic system, increasing planarity and rigidity. Fluorine in the pyrazolo derivative may enhance metabolic stability and electron-withdrawing effects, influencing target affinity .

Biological Activity

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, also known as a derivative of pyridine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

Molecular Formula : C10_{10}H13_{13}NO3_3
SMILES : CC(C)CC1=CC(=CC(=O)N1)C(=O)O
InChIKey : QQAKUTQSHWHIMV-UHFFFAOYSA-N

The synthesis of this compound typically involves the alkylation of 2-hydroxy-4-pyridinecarboxylic acid with isobutyl bromide under basic conditions. This method allows for the introduction of the isobutyl side chain, which is crucial for its biological activity.

Enzyme Inhibition and Ligand Interaction

Research indicates that this compound may act as an enzyme inhibitor and a ligand in biochemical assays. Its hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with various enzymes and receptors, potentially inhibiting their activity. This interaction may influence cellular pathways and metabolic processes.

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating various diseases due to its bioactive properties. It has shown promise in modulating the activity of proteins involved in critical biological processes such as metabolism, cell signaling, and gene expression .

The mechanism of action involves the compound's ability to form hydrogen bonds with specific molecular targets. The presence of both hydroxyl and carboxylic acid groups enhances its interaction with biological molecules. This can lead to the modulation of enzymatic activities, influencing metabolic pathways and potentially affecting disease progression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-6-methylpyridine-4-carboxylic acidLacks isobutyl side chainModerate enzyme inhibition
2-Hydroxy-4-pyridinecarboxylic acidDifferent substitution patternLower binding affinity
6-Isobutylisonicotinic acidIsobutyl group presentEnhanced lipophilicity

The presence of the isobutyl side chain in this compound imparts distinct steric and electronic properties compared to its analogs, potentially leading to unique biological activities .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biochemical applications:

  • Enzyme Modulation : A study demonstrated that derivatives of this compound could effectively inhibit specific lysine deacylases, which are critical in regulating metabolic pathways associated with cancer and other diseases .
  • Cellular Assays : In vitro assays have confirmed that this compound can disrupt protein-protein interactions involved in immune responses, suggesting its potential as an immunomodulatory agent.
  • Toxicological Studies : Preliminary toxicological assessments indicate a favorable safety profile, making it a candidate for further development in pharmacological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridine precursors. For example, esterification of intermediates like ethyl 2-hydroxy-6-methylpyridine-4-carboxylate followed by alkylation with 2-methylpropyl groups (e.g., using isobutyl halides) is a common route . Optimization includes adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., Pd/C for hydrogenation). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For instance, the hydroxy group at position 2 and the 2-methylpropyl group at position 6 produce distinct splitting patterns (e.g., a singlet for the aromatic proton at position 4) .
  • IR : Detect characteristic peaks for carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z: 223.12 for C11_{11}H15_{15}NO3_3) and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology :

  • Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM). The carboxylic acid group enhances solubility in alkaline buffers (pH > 7), while the hydrophobic 2-methylpropyl group reduces solubility in aqueous media .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze ester derivatives, while neutral pH preserves stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases) based on its structural similarity to pyridine-based inhibitors .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity using regression models trained on analogous compounds .
    • Targets : Potential targets include inflammatory mediators (due to the hydroxy-carboxylic acid motif) and bacterial enzymes (based on pyridine derivatives’ antimicrobial activity) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies between calculated and observed 13C^{13}C-NMR shifts for the pyridine ring may arise from tautomerism (e.g., keto-enol equilibria).
  • Resolution :

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Compare with X-ray crystallography data (if available) to confirm solid-state structure .
  • Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra under different tautomeric states .

Q. How does the 2-methylpropyl substituent influence the compound’s reactivity in derivatization reactions?

  • Methodology :

  • Steric Effects : The bulky isobutyl group at position 6 hinders electrophilic substitution at adjacent positions. For example, nitration or halogenation preferentially occurs at position 3 or 5 .
  • Derivatization : Activate the carboxylic acid group via EDC/HOBt coupling to synthesize amides or esters for biological screening .

Q. What are the best practices for handling analytical challenges in quantifying trace impurities?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/0.1% formic acid. Calibrate with spiked samples to detect impurities < 0.1% .
  • LC-MS/MS : Identify unknown impurities via fragmentation patterns and match with spectral libraries (e.g., NIST) .

Methodological Considerations

Q. How to design in vitro assays to evaluate the compound’s enzyme inhibition potential?

  • Protocol :

Target Selection : Prioritize enzymes with active-site carboxylate-binding pockets (e.g., metalloproteases).

Assay Conditions : Use Tris buffer (pH 7.4), 25°C, and a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for MMPs).

Data Analysis : Calculate IC50_{50} via nonlinear regression (GraphPad Prism) and validate with kinetic studies (e.g., Lineweaver-Burk plots) .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

  • Key Factors :

  • Catalyst Loading : Optimize Pd/C or enzyme concentrations to minimize side reactions.
  • Mixing Efficiency : Use baffled reactors for exothermic steps (e.g., alkylation).
  • Workup : Implement continuous extraction for acid-base purification .

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